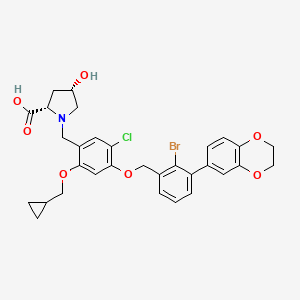

Phenylate derivative 2

Description

Properties

Molecular Formula |

C31H31BrClNO7 |

|---|---|

Molecular Weight |

644.9 g/mol |

IUPAC Name |

(2S,4S)-1-[[4-[[2-bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methoxy]-5-chloro-2-(cyclopropylmethoxy)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C31H31BrClNO7/c32-30-20(2-1-3-23(30)19-6-7-26-29(11-19)39-9-8-38-26)17-41-28-13-27(40-16-18-4-5-18)21(10-24(28)33)14-34-15-22(35)12-25(34)31(36)37/h1-3,6-7,10-11,13,18,22,25,35H,4-5,8-9,12,14-17H2,(H,36,37)/t22-,25-/m0/s1 |

InChI Key |

JLLTUBDWNGWHPK-DHLKQENFSA-N |

Isomeric SMILES |

C1CC1COC2=CC(=C(C=C2CN3C[C@H](C[C@H]3C(=O)O)O)Cl)OCC4=C(C(=CC=C4)C5=CC6=C(C=C5)OCCO6)Br |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2CN3CC(CC3C(=O)O)O)Cl)OCC4=C(C(=CC=C4)C5=CC6=C(C=C5)OCCO6)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

Phenolate derivatives act as nucleophiles in epoxy ring-opening reactions. A study using tetraphenylphosphonium tetraphenylborate (TPP-K) demonstrated the mechanism involves:

-

P-B bond cleavage in TPP-K (ΔG‡ = 36.3 kcal/mol), generating tetraphenylborate (TetraPB⁻) and tetraphenylphosphonium (TPP⁺) .

-

Phenolate formation : TetraPB⁻ reacts with phenol to form phenoxide ions (PhO⁻), which combine with TPP⁺ to yield tetraphenylphosphonium phenolate (TPP-OPh), the active nucleophile .

-

Epoxide activation : TPP-OPh attacks the epoxide, followed by proton transfer and regeneration of TPP-OPh. The rate-determining step is triphenylborane formation (ΔG‡ = 36.1 kcal/mol) .

This reaction is pivotal in epoxy resin curing, with TPP-K serving as a latent accelerator.

Photoinduced Cascade Reactions

2-Allylphenol derivatives undergo photochemical cascades to form 2,3-dihydrobenzofurans. Key steps include:

-

Deprotonation : Phenols generate phenolate anions (I) in situ, initiating photoreduction or electron donor-acceptor (EDA) complex formation .

-

Radical addition : α-Iodo sulfones (e.g., 2 ) undergo atom transfer radical addition (ATRA), forming carbon-centered radicals.

-

Cyclization : Intramolecular nucleophilic substitution (Sₙ) yields 2,3-dihydrobenzofurans (3 ) .

Representative Data:

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-Allylphenol (1a ) | 2-Phenoxyethanol (3a ) | 65 |

| 4-Bromo-2-allylphenol | 5-Bromo-2,3-dihydrobenzofuran | 69 |

| 2-Allyl-4-cyanophenol | 4-Cyano-2,3-dihydrobenzofuran | 58 |

Reaction conditions: Blue LED irradiation, 35 min, 1,2-dichlorobenzene .

Carboxylation with Sodium Ethyl Carbonate

Phenol and its derivatives undergo electrophilic carboxylation under CO₂ pressure. Substituents influence regioselectivity and yield:

Carboxylation Yields (Selected Examples) :

| Substrate | Product | Yield (%) |

|---|---|---|

| Phenol | 2-Hydroxybenzoic acid | 76.3 |

| p-Cresol | 5-Methyl-2-hydroxybenzoic acid | 88.1 |

| p-Chlorophenol | 5-Chloro-2-hydroxybenzoic acid | 77.1 |

| p-Bromophenol | 5-Bromo-2-hydroxybenzoic acid | 62.4 |

Conditions : 185°C, 10 atm CO₂, 7 h. Electron-donating groups (p-methyl) enhance yields, while steric hindrance (ortho-substituents) suppresses reactivity .

Nucleophilic Substitution in Quinoxaline Systems

Phenolate derivatives participate in Li-mediated nucleophilic substitutions. For 2-phenylquinoxaline:

-

Regioselectivity : Position 3 is favored due to aromatic stabilization post-oxidation.

-

Mechanism : Lithium phenylacetylide (2 ) attacks C3, followed by hydrolysis and oxidation. Competing pathways (e.g., H-transfer to C2) yield byproducts (e.g., 8e ) with ΔG‡ = 24.7 kcal/mol .

Membrane Interactions of 2-Phenylethanol Derivatives

While not a reaction, hydrophobicity-driven membrane integration correlates with bacteriostatic activity:

| Derivative | Membrane Fluidity Increase | Bacteriostatic Activity |

|---|---|---|

| 2-Phenylethanol | High | Strong |

| Phenylacetic acid | Moderate | Moderate |

| Tyrosol | Low | Weak |

Polar groups (e.g., hydroxyl in Tyrosol) reduce membrane disruption .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparisons

Key Observations :

- Functional Groups : this compound’s bioactivity contrasts with titanium phenylate’s inertness and allyl phenylacetate’s volatility.

- Toxicity: Unlike BDE-209, a brominated phenylate linked to carcinogenicity , this compound is engineered for therapeutic safety .

Critical Differences :

- Halogenation: Fluorinated analogs (e.g., 2-fluoro-2-phenylacetic acid) show enhanced stability compared to non-halogenated derivatives .

- Reactivity : Phenylacetyl chloride’s high reactivity limits its direct use in pharmaceuticals, whereas this compound is optimized for controlled bioactivity .

Table 3: Application-Specific Comparisons

Notable Contrasts:

Preparation Methods

Reaction Scheme and Conditions

This method involves esterification followed by Fries rearrangement to yield 2-phenylacetophenone intermediates, which are critical precursors for phenylate derivatives.

Step 1: Esterification

-

Reactants : Phenol derivatives (e.g., resorcinol, hydroquinone) and phenylacetic acid derivatives (e.g., 4-methoxyphenylacetic acid).

-

Catalyst : 1,3-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

-

Conditions : Stirred in methylene chloride at room temperature for 4 hours.

Step 2: Fries Rearrangement

Table 1: Representative Data for Fries Rearrangement

| Starting Material | Product | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Phenyl phenylacetate | α-(4-Methoxyphenyl)-2,4-dihydroxyacetophenone | 150 | 2 | 62 |

| Resorcinol derivative | α-(2,4-Dimethoxyphenyl)-2,5-dihydroxyacetophenone | 130 | 3 | 58 |

Suzuki Coupling and Sequential Functionalization

Multi-Step Synthesis via Cross-Coupling

This approach leverages Suzuki-Miyaura coupling to construct the biphenyl backbone, followed by bromination and condensation.

Step 1: Suzuki Coupling

Step 2: Bromination

Step 3: Condensation with Benzaldehyde Derivatives

Table 2: Key Intermediates and Yields

| Intermediate | Reaction | Yield (%) |

|---|---|---|

| 2-Bromo-3-phenyltoluene | Suzuki coupling | 67 |

| 2-Bromo-3-(bromomethyl)-1,1’-biphenyl | Bromination | 82 |

| 4-(2-Bromo-3-phenylbenzyloxy)-5-chloro-2-hydroxybenzaldehyde | Condensation | 78 |

Amide Coupling and Final Functionalization

Peptide-Like Bond Formation

This method employs carbodiimide-mediated amide coupling to introduce the pyrrolidine-carboxylic acid moiety.

Step 1: Activation of Carboxylic Acid

-

Reactants : 4-(2-Bromo-3-phenylbenzyloxy)-5-chloro-2-(cyclopropylmethoxy)benzaldehyde.

-

Activators : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

-

Conditions : Stirred in acetonitrile for 30 minutes.

Step 2: Coupling with Amino Acids

Table 3: Optimization of Coupling Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 25 | 24 | 65 |

| DMF | 25 | 24 | 58 |

| THF | 25 | 24 | 43 |

Comparative Analysis of Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Fries Rearrangement | High efficiency, short reaction times | Requires hazardous AlCl₃, moderate yields |

| Suzuki Coupling | Regioselective, scalable | Palladium catalyst cost, multi-step process |

| Amide Coupling | Mild conditions, compatibility with amino acids | Lower yields in non-polar solvents |

Q & A

Basic: What in vitro assays are recommended to assess the pharmacological activity of Phenylate derivative 2?

Methodological Answer:

Initial evaluation should include enzyme inhibition assays (e.g., kinase or protease targets), cell viability assays (MTT or apoptosis markers), and receptor-binding studies using fluorescence polarization or surface plasmon resonance (SPR). Ensure dose-response curves are constructed with at least five concentrations in triplicate to establish IC₅₀ values. Statistical validation should follow guidelines for reporting precision (e.g., ±SEM) and significance thresholds (p < 0.05) .

Advanced: How can structural modifications of this compound enhance target selectivity while minimizing off-target effects?

Methodological Answer:

Employ a combination of computational modeling (molecular docking, QSAR) and iterative synthetic chemistry. Prioritize modifications to the phenyl ring substituents or ester linkages, as these regions often influence binding affinity. Validate selectivity via high-throughput screening against related enzymes or receptors. Cross-validate results using isothermal titration calorimetry (ITC) to confirm thermodynamic binding parameters .

Basic: What experimental models are suitable for evaluating the bioavailability of this compound?

Methodological Answer:

Use in vivo pharmacokinetic (PK) studies in rodent models, measuring plasma concentration-time profiles after oral and intravenous administration. Calculate bioavailability (F) using the formula:

Complement with in vitro Caco-2 cell permeability assays to predict intestinal absorption .

Advanced: How can contradictory data on the anti-inflammatory efficacy of this compound across studies be reconciled?

Methodological Answer:

Conduct a meta-analysis of existing datasets, focusing on variables such as dosage ranges, animal strain differences, and inflammation induction methods (e.g., LPS vs. carrageenan). Perform dose-titration experiments under standardized conditions, and use multiplex cytokine profiling (e.g., Luminex assays) to quantify biomarker consistency. Cross-reference with patent data on derivative stability and solvent interactions .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in studies of this compound?

Methodological Answer:

Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., GraphPad Prism). Report Hill slopes and 95% confidence intervals. For non-normal distributions, apply non-parametric tests like Kruskal-Wallis with Dunn’s post-hoc analysis. Ensure p-values are adjusted for multiple comparisons .

Advanced: What computational strategies predict the metabolic stability of this compound in hepatic systems?

Methodological Answer:

Utilize in silico tools like CYP450 inhibition assays and metabolite prediction software (e.g., StarDrop, MetaSite). Validate with in vitro microsomal stability assays (human/rat liver microsomes) and LC-MS/MS to identify major Phase I metabolites. Compare results with structural analogs to infer metabolic "hotspots" .

Basic: How should researchers design a stability study for this compound under varying pH and temperature conditions?

Methodological Answer:

Follow ICH guidelines Q1A(R2): expose the compound to accelerated conditions (40°C/75% RH) and acidic/alkaline buffers (pH 1.2–9.0). Analyze degradation products via HPLC-UV at 0, 1, 3, and 6 months. Report degradation kinetics using Arrhenius equations for shelf-life extrapolation .

Advanced: What techniques resolve crystallinity challenges in the formulation of this compound?

Methodological Answer:

Apply amorphous solid dispersion (ASD) techniques using polymers like HPMCAS or PVP-VA. Characterize using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Optimize bioavailability via nano-milling or lipid-based delivery systems, referencing patent WO2017/202276 A1 for derivative-specific excipient compatibility .

Basic: What in vivo toxicity models are recommended for preliminary safety assessment of this compound?

Methodological Answer:

Use acute toxicity studies in rodents (OECD 423), monitoring body weight, organ histopathology, and hematological parameters for 14 days. For subchronic effects, conduct 28-day repeated-dose studies with liver/kidney function biomarkers (ALT, BUN). Include positive controls (e.g., acetaminophen for hepatotoxicity) .

Advanced: How can machine learning optimize the synthesis pathway of this compound?

Methodological Answer:

Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts, solvents, and reaction times. Validate with robotic high-throughput experimentation (HTE) and analyze yields via UPLC. Compare with patent WO2017/202276 A1 for stepwise synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.